Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate
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Overview
Description
Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(benzo[D]thiazol-2-YL)acetate typically involves the reaction of 2-mercaptobenzothiazole with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydrobenzothiazole derivatives .
Scientific Research Applications
Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of tert-butyl 2-(benzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzothiazolyl)acetic acid ethyl ester
- 2-(Benzo[D]thiazol-2-yl)phenol
- 2-(Benzo[D]thiazol-2-yl)-6-methylphenol
Uniqueness
Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate is unique due to its tert-butyl ester group, which can enhance its lipophilicity and stability compared to similar compounds. This structural feature may improve its pharmacokinetic properties and make it a more attractive candidate for drug development .
Properties
Molecular Formula |
C13H15NO2S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
tert-butyl 2-(1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)8-11-14-9-6-4-5-7-10(9)17-11/h4-7H,8H2,1-3H3 |
InChI Key |
IOTCNFDJZVICSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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